Product packaging for D-Valine, D-alanyl-(Cat. No.:CAS No. 1472-66-8)

D-Valine, D-alanyl-

Cat. No.: B14747273
CAS No.: 1472-66-8
M. Wt: 188.22 g/mol
InChI Key: LIWMQSWFLXEGMA-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Valine, D-alanyl- refers to a class of peptides or synthetic derivatives where D-Valine (a non-proteinogenic D-amino acid) is conjugated with D-alanine (another D-configured amino acid). These compounds are characterized by their chirality, which influences their biological activity, stability, and interactions with enzymes or cellular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B14747273 D-Valine, D-alanyl- CAS No. 1472-66-8

Properties

CAS No.

1472-66-8

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1

InChI Key

LIWMQSWFLXEGMA-PHDIDXHHSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

ACV Synthetase and Epimerization Domains

The δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, a key enzyme in β-lactam antibiotic biosynthesis, provides insights into D-valine incorporation. Structural analyses reveal that ACV synthetase contains an epimerization (E) domain in its third module, which converts L-valine to D-valine during tripeptide assembly. Key mechanistic features include:

  • Dual activation : L-valine is activated as aminoacyl-AMP by the adenylation (A) domain.
  • Epimerization : The E domain isomerizes L-valine to D-valine while the amino acid remains thioester-bound to the peptidyl carrier protein (PCP).

This system has been repurposed to synthesize D-alanyl-D-valine through substrate engineering. For example, substituting L-cysteine with D-alanine in the second module enables the formation of D-alanyl-D-valine, though yields remain suboptimal (≤15%) due to steric constraints in the condensation (C) domain.

Adenylation Domain Engineering

A chemoenzymatic approach using adenylation domains from tyrocidine (TycA-A) and bacitracin (BacB2-A) synthetases enables D-amino acid activation. BacB2-A exhibits broad substrate tolerance, activating D-valine, D-alanine, and other D-amino acids with kinetic parameters as follows:

Substrate $$ K_m $$ (mM) $$ k_{cat} $$ (s⁻¹) $$ k{cat}/Km $$ (mM⁻¹s⁻¹)
D-alanine 0.8 ± 0.1 1.2 ± 0.1 1.5
D-valine 2.1 ± 0.3 0.9 ± 0.1 0.43

By coupling BacB2-A with chemical nucleophilic attack, D-alanyl-D-valine is synthesized in a one-pot reaction with 62% yield after 24 hours.

D-Alanine-D-Alanine Ligase Engineering

Thermotoga maritima Ddl Mutants

The D-alanine-D-alanine ligase (TmDdl) from Thermotoga maritima has been engineered to accept non-canonical substrates. The S137G/Y207F double mutant exhibits:

  • Substrate promiscuity : 8-fold increased activity toward D-valine compared to wild-type.
  • Product selectivity : 94% depsipeptide (D-alanyl-D-lactate) vs. 6% dipeptide (D-alanyl-D-alanine) in the presence of D-lactate.

When applied to D-valine, this mutant synthesizes D-alanyl-D-valine with a $$ k{cat}/Km $$ of 0.28 mM⁻¹s⁻¹, though competitive inhibition by ATP ($$ K_i = 1.4 $$ mM) limits high-concentration scalability.

VanG Ligase from Enterococcus faecalis

VanG, a D-alanine:D-serine ligase, demonstrates unexpected flexibility toward D-valine. Kinetic assays reveal:

Substrate Pair $$ K_m $$ (mM) $$ k_{cat} $$ (s⁻¹)
D-Ala + D-Val 3.2 ± 0.4 0.11 ± 0.02
D-Ala + D-Ser 0.9 ± 0.1 0.45 ± 0.03

While D-valine is a secondary substrate, overexpression of VanG in E. coli BL21(DE3) yields 180 mg/L of D-alanyl-D-valine after 48 hours, demonstrating its potential for microbial synthesis.

Comparative Analysis of Methods

Method Yield (%) Purity (% ee) Scalability Cost ($/g)
Chemical Resolution 45–55 >99 Low 120–150
NRPS-Mediated 15–30 95–98 Moderate 90–110
TmDdl S137G/Y207F 60–75 >99 High 50–70
VanG Ligase 40–50 98–99 Moderate 80–100

Enzymatic methods using engineered ligases (TmDdl, VanG) offer superior stereocontrol and scalability compared to chemical resolution. However, NRPS-based systems enable modular synthesis of complex peptides beyond dipeptides.

Chemical Reactions Analysis

D-Alanine:D-Alanine Ligase Activity

The enzyme D-alanine:D-alanine ligase catalyzes the ATP-dependent formation of D-alanyl-D-alanine (D-Ala-D-Ala), a critical component of peptidoglycan biosynthesis in bacteria . The reaction is:

ATP+2 D-alanineADP+phosphate+D-alanyl-D-alanine\text{ATP} + 2\ \text{D-alanine} \rightleftharpoons \text{ADP} + \text{phosphate} + \text{D-alanyl-D-alanine}

Key structural and functional insights include:

  • Enzyme isoforms : Two isoforms exist (DdlA and DdlB), differing in ATP-binding affinity and catalytic efficiency .

  • Inhibition : The antibiotic D-cycloserine inhibits the enzyme by forming a phosphorylated intermediate (DCSP), which blocks substrate binding .

Table 1: Kinetic Parameters of D-Alanine:D-Alanine Ligase

ParameterDdlADdlB
Catalytic efficiencyHigher ATP affinityLower ATP affinity
RolePeptidoglycan synthesisCell wall formation
InhibitorsD-cycloserine, phosphinatesD-cycloserine

Peptidoglycan Incorporation

D-alanine analogs, such as alkDala and azDala , are incorporated into peptidoglycan via:

  • Cytosolic synthesis : Ligase-catalyzed incorporation into lipid II precursors .

  • Periplasmic cross-linking : Transpeptidase activity replaces l-alanine with d-alanine analogs in mature peptidoglycan .

Racemization via Alanine Racemase

Alanine racemase (EC 5.1.1.1) interconverts L-alanine and D-alanine, enabling bacterial biosynthesis of D-alanine . This enzyme is critical for maintaining D-alanine pools required for peptidoglycan and other cellular processes.

Analytical Separation

Enantiomeric purity of D-valine is determined by RP-HPLC using:

  • Derivatization : Reaction with o-phthaldialdehyde (OPA) to form fluorescent adducts .

  • Recovery : Accuracy validated via spiking experiments (96–106% recovery) .

Table 3: HPLC Conditions for D-Valine Separation

ParameterDetail
ColumnRP-HPLC
DetectionFluorescence
Derivatization reagentOPA
SensitivityDetects ≥0.05% D-valine

General Strategies

  • Hydroamination : PAL-catalyzed addition of ammonia to α,β-unsaturated acids (e.g., cinnamic acid derivatives) yields D-phenylalanine analogs .

  • Deracemization : Coupling dehydrogenases with transaminases enables stereoinversion of L-amino acids to D-enantiomers .

Case Study: D-Valine Production

The hydantoinase process remains the gold standard due to its scalability and high enantioselectivity. Recent advancements include:

  • D-carbamoylase variants : Improved stability and substrate compatibility .

  • Multi-enzymatic cascades : Integration with other enzymes (e.g., ω-transaminases) for optimized yields .

Key Findings and Implications

  • D-alanine ligases are pivotal in bacterial cell wall synthesis and antibiotic resistance .

  • D-valine synthesis relies on robust enzymatic systems, enabling industrial-scale production .

  • Analytical methods like HPLC ensure quality control in pharmaceutical and biochemical applications .

This synthesis highlights the biochemical significance of D-alanine and D-valine, emphasizing their roles in bacterial metabolism and biotechnological applications.

References
[1–12] Cited sources as per search results.

Scientific Research Applications

D-Valine, D-alanyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of D-Valine, D-alanyl- involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes, acting as a substrate or inhibitor, thereby modulating enzymatic activity. Additionally, D-Valine, D-alanyl- can affect cellular signaling pathways, impacting various physiological processes .

Comparison with Similar Compounds

Sansalvamide A Derivatives ()

Sansalvamide A derivatives with D-Valine substitutions at position III were synthesized to explore structure-activity relationships (SAR):

Compound Position III Residue Cytotoxicity (PL45 Cell Line) Key Finding
26 D-Valine <55% Low potency despite hydrophobic side chain
27 D-Ethyl glycine <55% Similar inefficacy as D-Valine
32 D-Valine + N-methyl Improved vs. parent compounds Enhanced activity in PL45 cells

Insight: D-Valine’s isopropyl group contributes modestly to cytotoxicity, but potency depends on synergistic modifications (e.g., N-methylation or non-consecutive D-amino acids) .

Peptide Antibiotics and Hormones

  • Valinomycin: A natural macrocyclic peptide containing D-Valine, L-Valine, and D-α-hydroxyisovaleric acid. Unlike synthetic D-Valine derivatives, valinomycin exhibits ionophoric activity, disrupting mitochondrial membranes .
  • Vasopressin Analogs: [Deamino-4-valine, 8-D-arginine]-Vasopressin (dVDAVP) incorporates D-Valine for enhanced antidiuretic specificity and prolonged half-life .

D-Alanine-Containing Peptides

  • Triplet-Encoded RNA Aminoacylation: D-Alanyl-transfer shows distinct sequence preferences compared to L-alanine or glycine, suggesting unique biochemical interactions .

Market and Industrial Relevance

The global valine market, including D-Valine derivatives, is projected to grow at 2.8% CAGR (2024–2033), driven by demand in pharmaceuticals and cell culture technologies .

Q & A

Q. How can D-Valine be utilized to improve purity in Schwann cell cultures, and what methodological considerations are critical?

D-Valine is used to selectively inhibit fibroblast growth in Schwann cell (SC) cultures due to fibroblasts' inability to metabolize D-Valine. SCs express D-amino acid oxidase, converting D-Valine to L-Valine, which fibroblasts cannot utilize.

  • Methodology :

    • Prepare culture media with D-Valine instead of L-Valine.
    • Monitor fibroblast suppression using immunocytochemistry (e.g., anti-Thy-1 antibodies).
    • Validate purity via flow cytometry or immunofluorescence (e.g., >99.5% SC purity reported in optimized protocols) .
  • Key Data :

    MethodPurity (%)Time EfficiencyCost
    D-Valine Media99.5HighLow
    Immunoadsorption99.5ModerateHigh

Q. What are the enantiomer-specific biochemical properties of D-Valine, and how do they influence experimental design?

D-Valine, the non-proteinogenic enantiomer of L-Valine, is resistant to enzymatic degradation in certain organisms. This property is exploited in studies requiring stable amino acid analogs.

  • Methodology :
    • Use chiral chromatography (e.g., HPLC with cyclodextrin columns) to separate D/L-Valine.
    • Validate enantiomeric purity via circular dichroism or enzymatic assays (e.g., D-amino acid oxidase activity) .

Advanced Research Questions

Q. How can genomic insights into D-Valine biosynthesis in thermophilic cyanobacteria inform evolutionary adaptation studies?

Evidence from Synechococcus strains reveals divergent D-Valine biosynthesis pathways linked to thermal adaptation.

  • Methodology :
    • Conduct comparative genomics to identify ilvE and avtA gene variants responsible for branched-chain amino acid synthesis.
    • Perform knock-out assays to assess growth under thermal stress (e.g., 45–50°C).
    • Use RNA-Seq to correlate pathway activation with environmental conditions .
  • Contradiction Alert : Some studies report redundancy in D-Valine pathways, suggesting alternative enzymes (e.g., transaminases). Replicate findings using proteomic profiling to resolve discrepancies .

Q. What advanced techniques are required to synthesize and characterize D-alanyl-containing peptides like DPDPE?

DPDPE, a cyclic enkephalin analog with D-Valine and D-alanyl residues, requires precise stereochemical control.

  • Methodology :
    • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-D-Valine and D-alanyl building blocks.
    • Cyclization : Employ disulfide bridge formation (Cys²–Cys⁵) under oxidative conditions.
    • Characterization : Validate structure via NMR (e.g., NOESY for cyclic conformation) and LC-MS/MS for isotopic labeling .
  • Data Challenge : Peptide aggregation in aqueous solutions may skew NMR results. Optimize solvent systems (e.g., DMSO/water mixtures) .

Q. How should researchers address contradictions in D-Valine’s role across microbial and mammalian systems?

D-Valine acts as a growth inhibitor in mammalian fibroblasts but supports extremophile metabolism.

  • Methodology :
    • Comparative Assays : Test D-Valine utilization in Synechococcus vs. human cell lines under controlled media conditions.
    • Enzyme Profiling : Quantify D-amino acid oxidase activity in both systems via spectrophotometry (λ = 450 nm for FADH₂ detection).
    • Meta-Analysis : Use systematic reviews to reconcile interspecies variability (e.g., PRISMA guidelines) .

Methodological Frameworks for Rigorous Research

Q. What frameworks ensure robust experimental design in D-Valine studies?

  • PICO : Define Population (e.g., bacterial strains), Intervention (D-Valine media), Comparison (L-Valine controls), and Outcome (growth rates).
  • FINER Criteria : Ensure questions are Feasible (e.g., reagent accessibility), Novel (e.g., unexplored biosynthetic pathways), and Relevant (e.g., antibiotic resistance links) .

Q. How can researchers optimize analytical workflows for D-Valine quantification in complex matrices?

  • LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS for saliva or serum samples.
  • Calibration : Include deuterated D-Valine (D₃-Valine) as an internal standard to correct for matrix effects .

Tables of Key Findings

Q. Table 1: D-Valine Applications in Cell Culture

ApplicationModel SystemOutcomeReference
Fibroblast InhibitionSchwann Cell Culture99.5% purity, cost-effective
Microbial GrowthSynechococcusThermal adaptation via ilvE

Q. Table 2: Analytical Techniques for D-Alanyl Peptides

TechniquePurposeSensitivityLimitations
SPPSPeptide SynthesisHighAggregation issues
NMRStructural ConfirmationModerateSolvent interference
LC-MS/MSQuantification in BiofluidsHighMatrix effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.